Brucein D

Descripción general

Descripción

Brucein D (BD) is a major active quassinoid found in Brucea javanica . It has exhibited pronounced anticancer activities . It has been shown to induce pancreatic cancer cell death via several different mechanisms . It has also been demonstrated that BD inhibited lung cancer cell proliferation .

Molecular Structure Analysis

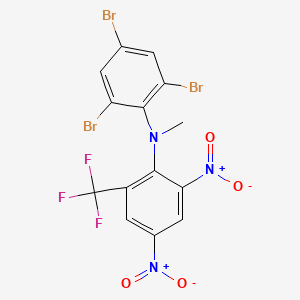

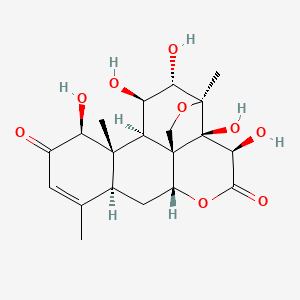

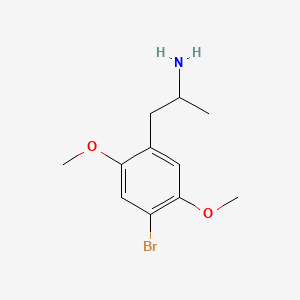

This compound has the molecular formula C20H26O9 . It is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 11, 12, 14 and 15 and oxo groups at positions 2 and 16 . It is a delta-lactone, a pentol, a quassinoid, an organic heteropentacyclic compound and a secondary alpha-hydroxy ketone .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.4 g/mol . It is a quassinoid that is 13,20-epoxypicras-3-ene substituted by hydroxy groups at positions 1, 11, 12, 14 and 15 and oxo groups at positions 2 and 16 .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

- Breast Cancer : Brucein D demonstrated anti-cancer effects against triple-negative breast cancer cells by inhibiting cell viability, migration, and invasion, and affecting key proteins in epithelial-mesenchymal transformation and the PI3K/AKT signaling pathway (Luo et al., 2019).

- Hepatocellular Carcinoma : It inhibited hepatocellular carcinoma growth, functioning through modulation of miR-95 expression and targeting CUGBP2 as a downstream target (Xiao et al., 2014).

- Pancreatic Cancer : this compound induced apoptosis in pancreatic cancer cells through the reactive oxygen species (ROS)-associated PI3K/Akt signaling pathway (Lai et al., 2017).

- Lung Cancer : Demonstrated potential against non-small-cell lung cancer by inducing apoptosis and affecting mitochondrial ROS-mediated death signaling (Xie et al., 2019).

- Breast Cancer Network Analysis : Network-based analysis revealed key pathways affected by this compound in breast cancer treatment (Tian et al., 2020).

- Gastric Cancer : Inhibits gastric cancer cell proliferation by downregulating the LINC01667/miR-138-5p/Cyclin E1 axis (Li et al., 2020).

Other Biological Activities

- Antiviral Properties : Showed significant inhibitory activity against Cucumber green mottle mosaic virus (CGMMV) (Qi-jian et al., 2010).

- Anti-Ulcerative Colitis : A self-nanoemulsifying drug delivery system of this compound presented a new approach for anti-ulcerative colitis treatment (Dou et al., 2018).

- Retinoblastoma Treatment : Affected the proliferation and apoptosis of human retinoblastoma cells, regulating miR-155 expression (Qin et al., 2020).

- Antiphytoviral Activity : Identified as having significant inhibitory activity against plant viruses like tobacco mosaic virus (TMV) (Shen et al., 2008).

- Pharmacokinetics Study : A study on the bioavailability of Bruceines D & E in rat plasma (Man & Choo, 2017).

- Insecticide Properties : Exhibited systemic feeding deterrent properties for major lepidopteran pests (Mao et al., 2019).

Mecanismo De Acción

Bruceine D (BD), also known as Brucein D, is a quassinoid compound extracted from the seeds of the plant Brucea javanica. It has been traditionally used for treating inflammation, malaria, and warts . Recent research has revealed its potential in treating various types of cancers, including breast cancer, lung cancer, hepatocellular carcinoma, pancreatic cancer, osteosarcoma, and chronic myeloid leukemia .

Target of Action

The primary target of Bruceine D is Trop2 , a tumor-associated calcium signal transducer 2 . Trop2 is expressed in various solid tumors and has been used as a transport gate for cytotoxic drugs in antibody-drug conjugate design . Bruceine D has been identified as a Trop2 inhibitor .

Mode of Action

Bruceine D interacts directly with Trop2 . It binds to the Lys307 and Glu310 residues of Trop2, which are key sites for its binding . This interaction leads to the depletion of the Trop2/β-catenin complex, thereby inhibiting the progression of cancer .

Biochemical Pathways

Bruceine D affects the Trop2/β-catenin feedback loop . By blocking the formation of this loop, Bruceine D inhibits cancer metastasis induced by Trop2 . The Trop2/β-catenin complex prevents β-catenin from being degraded via the ubiquitin-proteasome pathway . This results in a decrease in nuclear translocation, a reduction in Trop2 transcription, a reversal of the epithelial-mesenchymal transition (EMT) process, and inhibition of extracellular matrix (ECM) remodeling .

Pharmacokinetics

It’s known that bruceine d can be quickly eliminated after percutaneous absorption . More research is needed to fully understand the ADME properties of Bruceine D and their impact on its bioavailability.

Result of Action

The action of Bruceine D results in significant anti-cancer effects. It has been shown to inhibit the growth and metastasis of breast cancer . Bruceine D causes unstable β-catenin, which leads to a decrease in nuclear translocation, a reduction in Trop2 transcription, a reversal of the EMT process, and inhibition of ECM remodeling . This further inhibits cancer metastasis . In addition, Bruceine D has been shown to inhibit lung metastasis and prolong survival in experimental metastasis models .

Action Environment

The action of Bruceine D can be influenced by environmental factors. For instance, in an inflammatory microenvironment induced by TNF-α, Bruceine D significantly inhibited the migration and invasion of co-cultured cancer-associated fibroblasts and MDA-MB-231 cells . It also reduced the expression of tumor-promoting and matrix-remodeling cytokines secreted by these fibroblasts .

Análisis Bioquímico

Biochemical Properties

Bruceine D has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the phosphorylation of AKT and ERK , key components of the PI3K/AKT signaling pathway . This suggests that Bruceine D can influence biochemical reactions by interacting with these enzymes and altering their activity.

Cellular Effects

Bruceine D has demonstrated significant effects on various types of cells and cellular processes. It has been reported to reduce cell viability in a dose- and time-dependent manner . In addition, it has been found to significantly inhibit cell invasion and migration . Bruceine D treatment has also been shown to upregulate the expression of E-cadherin and downregulate the expression of vimentin and β-catenin , proteins associated with epithelial-mesenchymal transformation (EMT).

Molecular Mechanism

The molecular mechanism of Bruceine D involves its interaction with various biomolecules and its influence on gene expression. It has been suggested that Bruceine D induces apoptosis of cells through the mitochondrial pathway . This involves the loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, activation of caspases-9, -3, and cleavage of PARP . Furthermore, Bruceine D has been found to inhibit the phosphorylation of AKT and ERK , key components of the PI3K/AKT signaling pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bruceine D have been observed to change over time. It has been reported to reduce cell viability in a dose- and time-dependent manner . This suggests that the effects of Bruceine D may vary over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Bruceine D have been observed to vary with different dosages in animal models. While specific dosage effects in animal models have not been reported, Bruceine D has been found to exhibit potent cytotoxicity to K562 cells with an IC50 of 6.37 ± 0.39 μM .

Metabolic Pathways

Bruceine D is involved in various metabolic pathways. It has been reported to inhibit the phosphorylation of AKT and ERK , key components of the PI3K/AKT signaling pathway. This suggests that Bruceine D may influence metabolic flux or metabolite levels by interacting with these enzymes.

Propiedades

IUPAC Name |

2,3,12,15,16-pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-9(21)13(23)17(2)8(7)5-10-19-6-28-18(3,14(24)11(22)12(17)19)20(19,27)15(25)16(26)29-10/h4,8,10-15,22-25,27H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMZGKDLMGOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4(C(C(=O)O3)O)O)(OC5)C)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30944105 | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21499-66-1 | |

| Record name | Bruceine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,11,12,14,15-Pentahydroxy-13,20-epoxypicras-3-ene-2,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30944105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Bruceine D has been shown to interact with a variety of targets, leading to a range of downstream effects:

- Ecdysone Receptor (EcR): Bruceine D binds to EcR, inhibiting the formation of the 20E-EcR-USP-EcRE complex and suppressing the transcriptional activation activity of EcR. This ultimately disrupts insect growth and metamorphosis. []

- Mitochondria: Bruceine D induces apoptosis in various cancer cells by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. [, , ]

- Signaling Pathways: Bruceine D modulates several key signaling pathways involved in cell survival, proliferation, and metastasis:

- PI3K/Akt: Bruceine D inactivates the PI3K/Akt pathway, contributing to its anti-cancer effects. []

- MAPK/ERK: Bruceine D inhibits the phosphorylation of ERK, potentially contributing to its anti-cancer activity. []

- STAT3: Bruceine D suppresses the STAT3 signaling pathway, inhibiting tumor growth and stem cell-like traits in osteosarcoma. []

- NOTCH: Bruceine D inhibits the NOTCH pathway, contributing to its protective effects in a mouse model of allergic asthma. []

- Nrf2: Bruceine D promotes the ubiquitin–proteasome-dependent degradation of Nrf2, enhancing the chemosensitivity of gemcitabine in pancreatic cancer. []

- Other Targets: Bruceine D has also been shown to downregulate LINC01667, leading to the suppression of Cyclin E1 and inhibition of cell proliferation in gastric cancer. []

A:

- Molecular Formula: C26H32O9 []

- Molecular Weight: 488.53 g/mol []

- Spectroscopic Data: Structural confirmation is typically achieved through NMR and Mass Spectrometry. For detailed spectroscopic data, refer to publications focusing on the isolation and characterization of Bruceine D. [, , ]

ANone: Information regarding the material compatibility and stability of Bruceine D under various environmental conditions is limited in the provided research. Further studies are needed to explore these aspects and their impact on potential applications.

ANone: The provided research does not indicate any inherent catalytic properties of Bruceine D. Its primary mechanisms of action revolve around its interaction with specific biological targets and pathways.

ANone: Yes, computational chemistry has been utilized:

- Molecular Docking: Researchers have used molecular docking studies to investigate the interaction of Bruceine D with potential target proteins, such as Bcl-2, to understand its anti-cancer mechanisms. [, ]

ANone: While detailed SAR studies are limited in the provided research, some insights can be gleaned:

- Quassinoid Structure: Bruceine D belongs to the quassinoid family, known for their diverse biological activities. The presence of specific functional groups on the quassinoid scaffold likely contributes to Bruceine D's target binding and activity. [, ]

- Glycosylation: The presence and type of sugar moieties can impact activity. For example, glycosylated quassinoids showed lower in vitro antimalarial activity compared to their aglycone counterparts. []

A:

- Formulation: To enhance its solubility and bioavailability, researchers have explored the development of a self-nanoemulsifying drug delivery system (SNEDDS) for Bruceine D. This formulation demonstrated improved pharmacokinetic parameters and enhanced anti-ulcerative colitis efficacy in a rat model. []

ANone: The provided research primarily focuses on Bruceine D's biological activity and doesn't provide specific details regarding SHE regulations. As with any potential therapeutic compound, adherence to relevant safety regulations and guidelines is crucial during its development and potential clinical application.

ANone:

A:

- In vitro Efficacy:

- Cytotoxicity: Bruceine D demonstrates potent cytotoxic effects against various cancer cell lines, including pancreatic, breast, lung, and blood cancer cells. [, , , , , , , , , , , ]

- Apoptosis Induction: Bruceine D induces apoptosis in various cancer cell lines through both intrinsic and extrinsic mitochondrial-mediated pathways. [, , , ]

- Inhibition of Cell Proliferation, Migration, and Invasion: Bruceine D effectively inhibits cell proliferation, migration, and invasion in several cancer cell lines. [, , , , , ]

- In vivo Efficacy:

- Tumor Growth Inhibition: Bruceine D has been shown to suppress tumor growth in a mouse orthotopic model of pancreatic cancer. [, ]

- Anti-Ulcerative Colitis Activity: Bruceine D formulated in a SNEDDS demonstrated efficacy in a TNBS-induced ulcerative colitis rat model, improving disease activity index and colon pathology. []

- Anti-asthma Effects: Bruceine D ameliorated allergic asthma symptoms in an ovalbumin-induced mouse model, reducing airway hyperresponsiveness and inflammatory cell infiltration. []

- Nrf2 Upregulation: Increased Nrf2 expression has been linked to chemoresistance in pancreatic cancer. Bruceine D's ability to inhibit the Nrf2 pathway might help overcome this resistance mechanism. []

- AKT Signaling: Overexpression of AKT signaling has been implicated in chemoresistance in multiple myeloma. Bruceine D's ability to abrogate the AKT-driven signaling pathway might provide a strategy to overcome this resistance. []

ANone: While the provided research primarily focuses on Bruceine D's therapeutic potential, some studies offer insights into its safety profile:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B1667871.png)